molecular formula C9H7BrF2O2 B13275064 3-(3-Bromo-2,6-difluorophenyl)propanoic acid

3-(3-Bromo-2,6-difluorophenyl)propanoic acid

Cat. No.: B13275064
M. Wt: 265.05 g/mol
InChI Key: VXYKTYHEFNOSGI-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,6-difluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.

Scientific Research Applications

3-(3-Bromo-2,6-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-2,6-difluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-(3-bromo-2,6-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7BrF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)

InChI Key

VXYKTYHEFNOSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCC(=O)O)F)Br

Origin of Product

United States

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